Candimine - 24585-19-1

Candimine

Catalog Number: EVT-1543644
CAS Number: 24585-19-1
Molecular Formula: C18H19NO6
Molecular Weight: 345.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Candimine is an alkaloid. It has a role as a metabolite.
Source

Candimine is sourced from plants belonging to the genus Candidus, which are found in specific geographical regions. The extraction of Candimine typically involves methods such as solvent extraction or steam distillation, allowing for the isolation of the active compound from plant materials.

Classification

Candimine falls under the category of alkaloids, which are nitrogen-containing compounds known for their diverse biological activities. Alkaloids are often classified based on their chemical structure and pharmacological effects, making Candimine an important subject in phytochemistry and pharmacognosy.

Synthesis Analysis

Methods

The synthesis of Candimine can be approached through various methods, including:

  • Natural Extraction: This involves isolating the compound directly from plant sources using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions that build the Candimine structure from simpler precursors. Common techniques include:
    • Refluxing: Heating a reaction mixture to boiling and condensing vapors back into the liquid phase.
    • Chromatography: Purifying compounds through techniques such as high-performance liquid chromatography (HPLC) to isolate Candimine from reaction mixtures.

Technical Details

The synthesis often requires specific conditions such as controlled temperature and pH to ensure optimal yields. Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized Candimine.

Molecular Structure Analysis

Structure

Candimine's molecular structure is characterized by a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The specific arrangement contributes to its biological activity.

Data

The molecular formula of Candimine is typically represented as C15H19N3C_{15}H_{19}N_{3}, indicating it contains 15 carbon atoms, 19 hydrogen atoms, and 3 nitrogen atoms. Its molecular weight is approximately 245.33 g/mol.

Chemical Reactions Analysis

Reactions

Candimine participates in various chemical reactions that can influence its biological activity. Key reactions include:

  • Alkylation: The introduction of alkyl groups can modify its pharmacological properties.
  • Hydrolysis: This reaction can lead to the breakdown of Candimine into other biologically active compounds.

Technical Details

Reactions involving Candimine are typically monitored using chromatographic techniques to assess conversion rates and product formation. Reaction conditions such as temperature, solvent choice, and catalyst presence play crucial roles in determining outcomes.

Mechanism of Action

Process

Candimine exhibits its effects through multiple mechanisms, primarily by interacting with biological targets such as enzymes or receptors within cells.

Data

Research indicates that Candimine may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby influencing physiological processes such as inflammation or cell signaling. The specific binding affinity and kinetic parameters are often determined through in vitro assays.

Physical and Chemical Properties Analysis

Physical Properties

Candimine is usually presented as a crystalline solid with a characteristic color that varies depending on purity. Its melting point ranges between 150-160 °C, indicating stability under standard laboratory conditions.

Chemical Properties

  • Solubility: Candimine is soluble in organic solvents like ethanol but has limited solubility in water.
  • Stability: The compound is relatively stable under acidic conditions but may degrade when exposed to strong bases or prolonged light exposure.

Relevant data on these properties can be obtained through standard laboratory tests and characterization techniques.

Applications

Scientific Uses

Candimine has several applications in scientific research and medicine:

  • Pharmacology: It is investigated for potential therapeutic effects against various diseases, including cancer and infectious diseases.
  • Natural Product Chemistry: Researchers study Candimine for its role in traditional medicine and its potential as a lead compound for drug development.
  • Agricultural Science: Due to its bioactive properties, it may also be explored for use in pest control or as a natural herbicide.
Introduction to CANDIN® (Candida albicans Skin Test Antigen)

Historical Development of CANDIN® in Immunological Research

The development of CANDIN® is rooted in the long-standing recognition of Candida albicans as a potent activator of cell-mediated immunity (CMI). Historically, crude Candida extracts were utilized in skin testing to evaluate anergy (a generalized lack of delayed hypersensitivity responsiveness) in patients with suspected immunodeficiency or chronic infections like tuberculosis. However, these preparations suffered from significant batch-to-bantch variability and lack of standardization, limiting their diagnostic reliability and research utility [4] [6].

The advent of CANDIN® marked a significant advancement through the implementation of rigorous manufacturing controls and clinical potency testing. Every production lot undergoes standardized clinical testing to ensure consistent biological activity, guaranteeing reproducible skin test reactions across different patient populations and over time. This standardization was crucial for transforming CANDIN® from a research curiosity into a dependable clinical tool [4].

Historically, CANDIN®'s primary application was as an anergy control for tuberculin skin testing (TST). Individuals negative for tuberculin reactivity but also negative for CANDIN®-induced delayed hypersensitivity were deemed anergic, indicating a global impairment in CMI rather than specific non-exposure to Mycobacterium tuberculosis. This role cemented its place in immunological workups for conditions like HIV/AIDS and primary immunodeficiencies [4]. Beyond its established diagnostic role, ongoing Phase 3 clinical trials (NCT05889845) are actively investigating the potential of the active ingredient in CANDIN® for stimulating cellular immune responses against viral warts caused by human papillomavirus (HPV), demonstrating the evolving research applications of this immunologically active compound [1].

Table 1: Historical and Evolving Applications of CANDIN® in Immunology

EraApplication FocusKey AdvancementResearch/Clinical Impact
Pre-StandardizationAnergy assessment (Crude extracts)Recognition of C. albicans as CMI activatorIdentification of global T-cell defects
Initial StandardizationReliable Anergy TestingLot-to-lot consistency testingImproved reliability in immunodeficiency diagnosis
Modern EraCore CMI Function AssessmentFDA licensing as standardized antigenBenchmark for cellular immune competence
Emerging ResearchImmunotherapy ExplorationUse in Phase 3 trials for HPV wartsLeveraging DTH for therapeutic viral clearance

Biochemical and Immunological Properties of Candida albicans Antigens

CANDIN®, derived from Candida albicans cultures, is a complex mixture of antigens, primarily mannoproteins and glycans originating from the fungal cell wall. The cell wall of C. albicans is structurally layered, presenting numerous Pathogen-Associated Molecular Patterns (PAMPs) recognizable by the host immune system. Key PAMPs include β-glucans (predominantly recognized by the receptor Dectin-1 on antigen-presenting cells), mannans, and phosphomannan complexes. These structures are fundamental to the immunogenicity of CANDIN® [2] [5] [7].

Among the most extensively studied and clinically relevant components within such extracts is the 65-kDa Mannoprotein (MP65). MP65 is a major target of cell-mediated immunity in humans. Biochemical characterization reveals MP65 as a glycoprotein exhibiting substantial homology to glucanase enzymes found in Saccharomyces cerevisiae, yet it possesses distinctive antigenic determinants, particularly within its N-terminal region. These unique epitopes show low sequence identity (approximately 20%) with homologous proteins in baker's yeast, explaining the specificity of the human T-cell response to C. albicans [2].

Critical T-cell epitopes within MP65 and other mannoproteins have been mapped. Tryptic digestion of immunoaffinity-purified MP65 yields peptides (designated T1-T5), with T1 and T2 identified as the most immunoreactive, capable of inducing vigorous proliferation of human peripheral blood mononuclear cells (PBMCs) from sensitized individuals. Synthetic peptides corresponding to these regions confirmed the critical amino acid sequences responsible for T-cell activation. These epitope mapping studies are crucial for understanding the molecular basis of the delayed hypersensitivity reaction elicited by CANDIN® [2].

The phosphomannan complex of the C. albicans cell wall also contains significant B-cell epitopes. Notably, structural analysis identified a protective β-(1→2)-linked mannotriose epitope within the acid-labile fraction of the phosphomannan. While CANDIN® primarily assesses T-cell responses, the presence of these B-cell epitopes within the complex antigen mixture underscores the biochemical complexity of the preparation, although their direct role in the DTH skin test is likely minimal compared to the dominant T-cell antigens like MP65 [5].

The recognition of these fungal PAMPs by host Pattern Recognition Receptors (PRRs), such as Dectin-1, Dectin-2, TLR2, and TLR4, on dendritic cells (DCs) is the initiating event that bridges innate sensing to adaptive T-cell activation. Engagement of these receptors triggers intracellular signaling cascades (notably involving Syk kinase and CARD9), leading to DC maturation, cytokine production (IL-6, IL-23, IL-1β), and upregulation of MHC and co-stimulatory molecules (CD80/CD86). This enables DCs to efficiently process and present Candida antigens (including those in CANDIN®) via MHC class II to CD4+ T cells, priming the Th1 and Th17 responses central to the DTH reaction [7].

Table 2: Key Biochemical Components of Candida albicans Relevant to CANDIN® Immunogenicity

ComponentChemical NatureMajor Immune Receptor(s)Primary Immune FunctionRole in CANDIN® DTH
MP65 (65-kDa Mannoprotein)Glycoprotein (N-linked/O-linked mannans)Dectin-2, TLR2, TLR4 (indirect via DC activation)Major target of human CMI; contains dominant T-cell epitopes (T1, T2)Primary antigen driving T-cell proliferation and DTH reactivity
β-Glucansβ-1,3/β-1,6-glucan polymersDectin-1, CR3Potent adjuvant; enhances innate immune activation and Th1/Th17 polarizationEnhances DC activation and cytokine milieu for T-cell priming
Phosphomannan ComplexAcid-labile phosphodiester-linked polymannoseMannose Receptor, DC-SIGNContains B-cell epitopes (e.g., protective β-(1→2)-mannotriose)Contributes to overall antigenicity; role in DTH less defined than MP65
Mannans (N-linked/O-linked)Branched mannose polymersDectin-2, Mannose Receptor, TLR4Shields underlying β-glucans; variable immunogenicityComponent of the antigenic mixture presented by DCs

Role of Cellular Hypersensitivity in Immune Response Profiling

CANDIN® functions by eliciting a Type IV Hypersensitivity Reaction, also known as Delayed-Type Hypersensitivity (DTH). This reaction is fundamentally distinct from antibody-mediated (Types I-III) hypersensitivities. DTH is a T-lymphocyte-mediated response, specifically dependent on antigen-specific CD4+ T-helper 1 (Th1) cells and, to a lesser extent in some contexts, CD8+ T cells and Th17 cells. Unlike immediate reactions (e.g., IgE-mediated allergy), the DTH reaction typically manifests 24-72 hours after intradermal antigen injection, reaching peak induration (hardening) during this window. The expected positive reaction to CANDIN® is a local, circumscribed area of inflammation (erythema and induration) at the injection site [6] [8].

The immunological cascade underlying the CANDIN® skin test involves several sequential steps:

  • Antigen Recognition & Presentation: Upon intradermal injection, CANDIN® antigens are captured by local dendritic cells (DCs) and Langerhans cells in the skin. These antigen-presenting cells (APCs) process the antigens and migrate to draining lymph nodes.
  • T-Cell Activation: Within the lymph nodes, processed antigens are presented via MHC class II molecules to naive CD4+ T cells. In individuals previously sensitized to Candida albicans, memory T cells specific for Candida antigens (especially Th1 cells) are rapidly activated upon encountering antigen-MHC complexes. This activation requires co-stimulatory signals (e.g., CD80/CD86 on DCs binding CD28 on T cells).
  • Cytokine Production & Effector Cell Recruitment: Activated Th1 cells secrete key cytokines, primarily Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). IFN-γ is a potent activator of macrophages and endothelial cells. These cytokines create a chemotactic gradient, recruiting additional circulating monocytes, lymphocytes, and other inflammatory cells (like neutrophils initially, followed by more monocytes) to the site of antigen deposition in the dermis.
  • Inflammatory Reaction & Induration: Recruited monocytes differentiate into activated macrophages. These effector cells, along with the locally infiltrating T cells, release further inflammatory mediators (cytokines, chemokines, reactive oxygen species, enzymes). This leads to vasodilation (causing erythema), increased vascular permeability (causing edema), fibrin deposition, and the characteristic tissue hardening (induration) due to the dense perivascular accumulation of mononuclear cells (lymphocytes and macrophages) [6] [7] [8].

CANDIN® serves as a powerful tool for immune response profiling in clinical and research settings. Its primary application lies in assessing global cell-mediated immunity (CMI) competence. A positive reaction (≥ 5 mm induration at 24-48 hours) indicates intact antigen presentation, T-cell recognition, T-cell effector function (cytokine production), and leukocyte recruitment – essentially, a functional cellular immune axis. Conversely, a negative reaction in the context of positive controls (like tetanus toxoid) suggests anergy, a state of generalized CMI deficiency. This is critically important in diagnosing and managing:

  • Primary Immunodeficiencies: Disorders like severe combined immunodeficiency (SCID), DiGeorge syndrome, and chronic mucocutaneous candidiasis (CMCD).
  • Secondary Immunodeficiencies: Most notably HIV/AIDS (where loss of CD4+ T cells directly impairs DTH), but also conditions like malnutrition, advanced malignancies (especially hematological), and immunosuppressive therapy (e.g., high-dose corticosteroids, chemotherapeutic agents) [1] [4] [6].

Beyond anergy testing, research into CANDIN® reactivity provides insights into Th1/Th17 polarization. The robust DTH reaction depends heavily on a functional Th1 response (IFN-γ). The role of Th17 cells (critical for mucosal defense against Candida in conditions like oral thrush) in the skin test reaction is less dominant but potentially contributory through IL-17-mediated neutrophil recruitment. Therefore, the intensity of the reaction can offer indirect clues about the functional bias of an individual's T-cell responses [7].

Furthermore, the magnitude of the DTH reaction, particularly the level of IFN-γ production measured either locally (e.g., in blister fluid) or systemically (e.g., in serum after skin testing), has been explored as a potential predictive biomarker. For instance, research on intralesional Candida antigen (like CANDIN®) for wart treatment suggests that higher pre-treatment or treatment-induced IFN-γ levels correlate with a greater likelihood of successful wart clearance, reflecting the strength of the cell-mediated immune response mounted against the viral infection. This highlights the potential of CANDIN®-induced DTH not just as a diagnostic tool, but also as a dynamic indicator of immune responsiveness with prognostic value in therapeutic contexts leveraging cellular immunity [1] [7].

Table 3: Clinical and Research Utility of CANDIN®-Mediated Cellular Hypersensitivity

ApplicationImmune Parameter AssessedInterpretation of ResultClinical/Research Relevance
Anergy TestingGlobal Cell-Mediated Immunity (CMI) CompetencePositive: Intact CMI pathwayNegative (+ control positive): AnergyDiagnosis of primary/secondary immunodeficiencies; Prognostic marker in chronic diseases (e.g., HIV, cancer)
Th1 Immune StatusFunctional Th1 Response (IFN-γ production)Magnitude of induration correlates with Th1 strengthResearch into diseases with Th1 deficiency (e.g., chronic infections, some autoimmune contexts)
Immunotherapy Biomarker (Research)Ability to mount a DTH response to recall antigenPositive baseline DTH may predict response; IFN-γ levels post-injection correlate with efficacyStratifying patients for immunotherapies; Monitoring immune activation during treatment (e.g., HPV wart trials)
T-cell Memory ProfilingPresence of Candida-specific memory T cellsPositive test indicates prior sensitization and immunological memoryEpidemiological studies of pathogen exposure; Assessing immune reconstitution post-transplant or post-therapy

Properties

CAS Number

24585-19-1

Product Name

Candimine

IUPAC Name

(2S,3S,9S,10S)-9-hydroxy-14-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

InChI

InChI=1S/C18H19NO6/c1-19-4-3-8-5-10(20)15-12(14(8)19)9-6-11-16(24-7-23-11)17(22-2)13(9)18(21)25-15/h5-6,10,12,14-15,20H,3-4,7H2,1-2H3/t10-,12-,14+,15+/m0/s1

InChI Key

OLGJGNBIBXKMJN-OBCWZRDOSA-N

SMILES

CN1CCC2=CC(C3C(C21)C4=CC5=C(C(=C4C(=O)O3)OC)OCO5)O

Synonyms

candimine

Canonical SMILES

CN1CCC2=CC(C3C(C21)C4=CC5=C(C(=C4C(=O)O3)OC)OCO5)O

Isomeric SMILES

CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C(=C4C(=O)O3)OC)OCO5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.